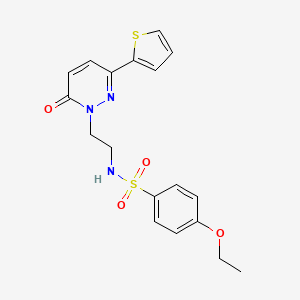
4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Sarvaiya et al. (2019) involved the synthesis of compounds similar to 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These compounds demonstrated antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Cerebral Vasospasm Prevention
- Zuccarello et al. (1996) explored the effectiveness of related compounds in preventing cerebral vasospasm following subarachnoid hemorrhage, highlighting potential therapeutic applications in neurological conditions (Zuccarello et al., 1996).
Anticancer and Antimicrobial Properties
- Wardkhan et al. (2008) reported the synthesis of thiazoles and their derivatives, showing in vitro antimicrobial activity against bacterial and fungal strains. This indicates the potential of these compounds in antimicrobial and anticancer research (Wardkhan et al., 2008).
Evaluation in Pulmonary Fibrosis and Cough
- Norman (2014) evaluated the use of similar phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough, suggesting a role in respiratory conditions (Norman, 2014).
Cytotoxicity and Enzyme Inhibition
- Gul et al. (2016) synthesized a series of compounds with structural similarities, which were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. This indicates the relevance of such compounds in cancer and enzyme inhibition studies (Gul et al., 2016).
Anti-Inflammatory and Anticancer Potential
- Küçükgüzel et al. (2013) explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of celecoxib derivatives. This broad spectrum of activities suggests potential therapeutic applications (Küçükgüzel et al., 2013).
Pharmacokinetics in Various Species
- Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a related compound in rats, dogs, and monkeys, contributing to the understanding of its pharmacological properties (Stearns et al., 2002).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized new derivatives showing high singlet oxygen quantum yield, relevant for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity Against Tumor Cell Lines
- Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, showing activity against various cancer cell lines (Motavallizadeh et al., 2014).
Oral Bioavailability in Pharmacokinetic Study
- Ohashi et al. (1999) developed a method for determining the concentrations of TA-0201, a related compound, in plasma and tissues, contributing to pharmacokinetic research (Ohashi, Nakamura, & Yoshikawa, 1999).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-26-17/h3-10,13,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAFKMISVFHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
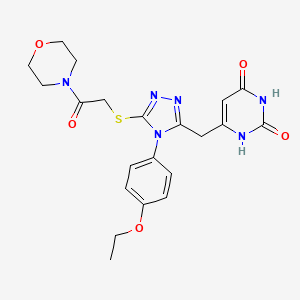
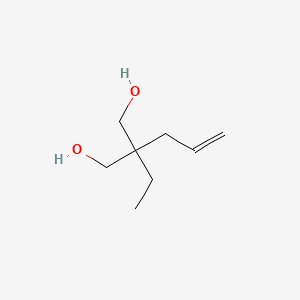
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)
![1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500609.png)
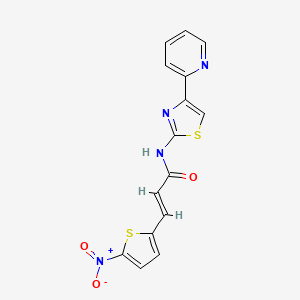


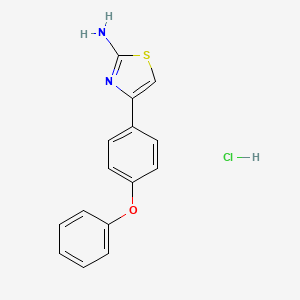
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)
![5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2500616.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2500623.png)
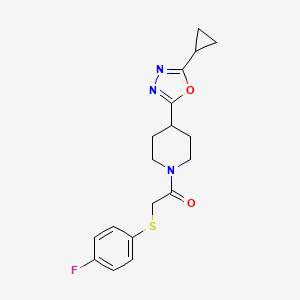
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)
